Product packaging for Dioctadecyl fumarate(Cat. No.:CAS No. 7283-68-3)

Dioctadecyl fumarate

Cat. No.: B13507024
CAS No.: 7283-68-3
M. Wt: 621.0 g/mol
InChI Key: XHSDDKAGJYJAQM-ULDVOPSXSA-N
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Description

Historical Context of Fumarate (B1241708) Ester Synthesis and Early Academic Investigations

The synthesis of fumarate esters is historically linked to the chemistry of maleic and fumaric acids. A common industrial precursor for these derivatives is maleic anhydride (B1165640). google.comgoogle.com Early methods for producing fumarate esters involved a multi-step process: first, the hydration of maleic anhydride to form maleic acid, followed by catalytic isomerization to the more stable trans-isomer, fumaric acid. The resulting fumaric acid would then be separated, dried, and finally esterified to yield the desired dialkyl fumarate. google.com This process was considered cumbersome due to the number of steps and the insolubility of fumaric acid. google.com

A significant simplification in the synthesis of alkyl fumarates was the development of a two-step method involving the direct esterification of maleic anhydride with an alcohol to form a maleic acid ester (a maleate). This was followed by the isomerization of the maleate (B1232345) to the corresponding fumarate. google.com This approach avoided the initial hydration and subsequent separation steps, making the process more efficient. google.com

While much of the early and prominent academic and clinical research on fumaric acid esters (FAEs) focused on short-chain variants like dimethyl fumarate (DMF) for medical applications, these investigations laid the groundwork for broader interest in the properties of FAEs. nih.govnih.gov The medical use of FAEs was first described in 1959 for the treatment of psoriasis. nih.govnih.gov The general synthetic approach for producing compounds like dimethyl fumarate often involves the acid-catalyzed esterification of fumaric acid. google.com These foundational studies into the synthesis and properties of various fumarate esters paved the way for later explorations into more complex, long-chain derivatives like dioctadecyl fumarate for different applications.

Contemporary Academic Significance and Research Impetus for this compound

The contemporary academic significance of this compound lies primarily in its role as a monomer for creating specialty polymers and copolymers with tailored properties. researchgate.net The research impetus is driven by the unique characteristics imparted by its long dioctadecyl side chains. Polymers and copolymers derived from long-chain dialkyl fumarates exhibit a range of valuable properties, including:

Crystallization Modification : They have a notable ability to modify the crystallization behavior of n-paraffins. researchgate.net

High Thermal Stability : The resulting polymers often possess high thermal stability. researchgate.net

Chain Rigidity : The fumarate group contributes to a rigid polymer backbone. researchgate.netmdpi.com

Biocompatibility : Fumarate-based polymers are noted for their biocompatibility. researchgate.netresearchgate.net

These properties make this compound a subject of interest for specific industrial applications. A key area of investigation is its use in copolymers, such as with vinyl acetate (B1210297), to act as flow improvers and pour point depressants for waxy crude oils. researchgate.net The long alkyl chains of the this compound component interact with paraffin (B1166041) crystals in the oil, modifying their growth and preventing the formation of a rigid network, thus improving flow at low temperatures. researchgate.net The special structure of this compound influences the copolymerization process and the final properties of the resulting material. researchgate.net

The table below summarizes key research findings related to a copolymer of this compound.

Property/CharacteristicResearch FindingSource
Monomer n-dioctadecyl fumarate (DOF) researchgate.net
Copolymerization Copolymerized with vinyl acetate to form C18FVA. researchgate.net
Composition Copolymers obtained contained 45.9%–97.8% (mol) of DOF. researchgate.net
Function Acts as a flow improver for oils. researchgate.net
Crystallinity The number of crystalline CH2 units on the polymer side chain decreases slightly as vinyl acetate content increases. researchgate.net

Overview of Key Research Domains for Long-Chain Fumarate Esters

Research into long-chain fumarate esters like this compound is concentrated in several key domains, primarily within materials science and polymer chemistry. The unique properties endowed by the long alkyl chains make these compounds particularly suitable for applications where interaction with hydrophobic and crystalline substances is paramount.

Petroleum Industry and Flow Assurance : This is a major research domain. Long-chain dialkyl fumarate copolymers are extensively studied as pour point depressants (PPDs) and flow improvers (FIs) for waxy crude oils. researchgate.net Paraffin deposition in pipelines is a significant operational challenge, and these additives work by co-crystallizing with the wax to prevent the formation of large, interlocking crystal networks that impede flow. researchgate.net The effectiveness of these copolymers is influenced by the ratio of polar to non-polar segments. researchgate.net

Polymer Synthesis and Characterization : A fundamental area of research involves the synthesis and characterization of homopolymers and copolymers of long-chain fumarates. Studies focus on understanding how the bulky ester groups influence polymerization reactivity and the final polymer structure. researchgate.net Dialkyl fumarate polymers are known to possess unique structures and properties, such as chain rigidity and high thermal stability, which are subjects of ongoing academic investigation. researchgate.netresearchgate.net

Advanced Materials Development : The ability of long-chain fumarate polymers to self-organize and form ordered structures, such as nematic liquid crystal-like aggregates, opens avenues for the development of advanced materials. researchgate.netresearchgate.net Research in this area explores the structure-property relationships of these polymers for potential use in specialty applications where specific thermal or optical properties are required. researchgate.net

The table below outlines the primary research domains and the associated applications for long-chain fumarate esters.

Research DomainKey Application/FocusRationale for Long-Chain EstersSource
Petroleum Industry Flow Improvers, Pour Point DepressantsLong alkyl chains interact with and modify paraffin wax crystals in crude oil. researchgate.net
Polymer Chemistry Specialty CopolymersThe long side chains impart unique thermal stability and rheological properties to the polymer. researchgate.netresearchgate.net
Materials Science Liquid Crystals, Ordered PolymersThe ability of molecules with long side chains to aggregate into ordered structures. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O4 B13507024 Dioctadecyl fumarate CAS No. 7283-68-3

Properties

CAS No.

7283-68-3

Molecular Formula

C40H76O4

Molecular Weight

621.0 g/mol

IUPAC Name

dioctadecyl (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+

InChI Key

XHSDDKAGJYJAQM-ULDVOPSXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Kinetics

Esterification Pathways for Dioctadecyl Fumarate (B1241708)

The principal route for synthesizing dioctadecyl fumarate is the direct esterification of fumaric acid. This reaction involves the condensation of fumaric acid with two equivalents of octadecanol, typically in the presence of a catalyst to facilitate the formation of the diester.

Catalytic Systems in Esterification of Fumaric Acid

Both homogeneous and heterogeneous catalysts are employed in the esterification of fumaric acid.

Homogeneous catalysts , such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, are soluble in the reaction medium. researchgate.netresearchgate.net While they often exhibit high catalytic activity and selectivity, their separation from the product mixture can be challenging, leading to potential contamination and environmental concerns. researchgate.net For instance, the use of sulfuric acid in the synthesis of dimethyl fumarate can lead to the formation of the genotoxic impurity dimethyl sulfate. google.com

Heterogeneous catalysts , on the other hand, exist in a different phase from the reactants, typically as a solid. researchgate.net This characteristic facilitates their separation and reuse, aligning with the principles of green chemistry. researchgate.net Examples of heterogeneous catalysts used in esterification reactions include ion-exchange resins like Amberlyst 15 and Dowex 50WX, as well as various metal oxides. researchgate.net While potentially offering environmental benefits, the efficiency of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts. researchgate.net

Catalyst TypeAdvantagesDisadvantagesExamples
Homogeneous High activity and selectivityDifficult to separate from product, potential for contamination and environmental issuesSulfuric acid, p-toluenesulfonic acid, Hydrochloric acid researchgate.netresearchgate.net
Heterogeneous Easy to separate and reuse, more environmentally friendlyCan have lower activity compared to homogeneous catalystsIon-exchange resins (Amberlyst, Dowex) researchgate.net

The development of sustainable synthetic methods is a growing priority in the chemical industry. unibo.it Green chemistry principles encourage the use of safer solvents, renewable feedstocks, and catalytic processes to minimize waste and environmental impact. unibo.itescholarship.org In the context of this compound synthesis, this translates to exploring environmentally benign catalysts and reaction media.

The use of solid acid catalysts is a key green chemistry approach, as it simplifies catalyst recovery and reduces corrosive waste streams. researchgate.net Furthermore, research into solvent-free reaction conditions or the use of greener solvents is an active area of investigation to enhance the sustainability of the esterification process. escholarship.org The development of continuous flow processes also contributes to a more efficient and sustainable synthesis. acs.org

Reaction Conditions and Process Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically optimized include temperature, catalyst concentration, and the molar ratio of reactants.

For the synthesis of dialkyl fumarates, reaction temperatures can range from approximately 100°C to 175°C. google.com The optimization of these conditions is often achieved through a Design of Experiment (DoE) approach, which allows for the systematic evaluation of multiple variables to identify the most efficient process. cambrex.com For example, in the synthesis of dimethyl fumarate, optimizing the temperature and residence time in a continuous flow reactor led to a complete conversion to the desired product. ugent.be

ParameterTypical Range/ConsiderationImpact on Reaction
Temperature 100°C - 175°C google.comAffects reaction rate and potential for side reactions.
Catalyst Concentration Varies depending on the catalystHigher concentration generally increases the reaction rate but can also lead to unwanted byproducts.
Molar Ratio of Reactants Excess of alcohol is often usedCan drive the equilibrium towards product formation.
Reaction Time Can be significantly reduced with optimizationShorter reaction times improve process efficiency. scielo.br

Mechanistic Insights into Esterification Reactions

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-understood reaction mechanism. The process is generally reversible and involves several key steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack by the alcohol forms a tetrahedral intermediate. This intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the ester. The catalyst is regenerated in the final step. Understanding this mechanism is crucial for controlling the reaction and minimizing the formation of byproducts. sparkl.me

Alternative Synthetic Routes and Emerging Technologies

While direct esterification is the most common method, alternative synthetic routes and emerging technologies are being explored to improve the synthesis of dialkyl fumarates.

One alternative approach involves the isomerization of the corresponding dialkyl maleate (B1232345). google.com This can be achieved using various catalysts. Another route starts from maleic anhydride (B1165640), which can be converted to the dialkyl fumarate through a cascade reaction involving methanolysis, isomerization, and esterification. nih.gov

Emerging technologies such as continuous flow synthesis are gaining traction. acs.orgcambrex.com This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. acs.org The development of novel catalytic systems, including biocatalysts and organocatalysts, also holds promise for more sustainable and efficient synthesis of this compound in the future. evonik.com

Kinetic Studies of this compound Formation

Understanding the reaction kinetics of the esterification of fumaric acid with octadecanol is essential for optimizing the synthesis of this compound. The reaction proceeds in two consecutive steps: the formation of the monoester (monooctadecyl fumarate) followed by the formation of the diester (this compound).

Generally, the esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst follows a second-order kinetic model. researchgate.net The rate of reaction is proportional to the concentration of both the carboxylic acid and the alcohol. researchgate.net

The rate equation can be expressed as: Rate = k[Fumaric Acid][Octadecanol]

Where 'k' is the rate constant. The temperature dependence of the rate constant is typically described by the Arrhenius equation.

Table 3: Factors Affecting the Kinetics of Long-Chain Diester Formation

FactorEffect on Reaction RateExplanation
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction.
Catalyst Concentration Increases with increasing catalyst concentrationThe catalyst protonates the carbonyl oxygen of the acid, making it more electrophilic.
Molar Ratio of Reactants An excess of the alcohol can shift the equilibrium towards the product side.Follows Le Chatelier's principle.
Structure of Alcohol Steric hindrance from long alkyl chains can decrease the reaction rate. rsc.orgThe bulky octadecyl group can impede the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Water Removal Increases the forward reaction rate.The removal of water, a by-product, shifts the equilibrium towards the formation of the ester.

Chemical Transformations and Polymerization Research

Radical Polymerization of Dioctadecyl Fumarate (B1241708)

Radical polymerization is a key method for synthesizing polymers from dioctadecyl fumarate. However, the unique structure of this monomer presents specific challenges and opportunities in polymerization processes.

Homopolymerization Studies

The homopolymerization of dialkyl fumarates, including this compound, is known to be challenging. It is difficult to obtain high molecular weight homopolymers from symmetrical n-dialkyl fumarate monomers that have bulky ester alkyl groups. tandfonline.comtandfonline.com This difficulty is attributed to both mesomeric and inductive effects that render the carbon-carbon double bond of the fumarate electron-deficient. tandfonline.comtandfonline.com

The bulky nature of the dioctadecyl groups in this compound creates significant steric hindrance. This steric hindrance is a primary factor that makes it difficult to achieve high molecular weight homopolymers. tandfonline.comtandfonline.com The large alkyl chains impede the approach of incoming monomer units to the growing polymer chain, thereby slowing down the rate of polymerization and limiting the final molecular weight.

The choice of initiator is crucial in the radical polymerization of this compound. Various initiator systems are employed to generate the free radicals that start the polymerization chain reaction. These can be broadly categorized into thermal initiators, photoinitiators, and redox initiators. tcichemicals.com

Thermal Initiators: These compounds, such as azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides like benzoyl peroxide (BPO), decompose upon heating to produce radicals. tcichemicals.com BPO has been successfully used in the polymerization and copolymerization of a variety of monomers due to its moderate decomposition temperature.

Photoinitiators: These initiators generate radicals upon exposure to light, often UV radiation. tcichemicals.com They can be divided into Type I, which undergo unimolecular bond cleavage, and Type II, which require a co-initiator. sigmaaldrich.com

Redox Initiators: These systems consist of an oxidizing agent and a reducing agent, which generate radicals through a redox reaction at lower temperatures than thermal initiators. researchgate.net Common examples include the benzoyl peroxide/N,N-dimethylaniline (BPO/DMA) and ammonium (B1175870) persulfate/N,N,N′,N′-tetramethylethylenediamine (APS/TMEDA) systems. researchgate.net

Copolymerization with Vinyl Monomers

Due to the challenges in homopolymerization, this compound is readily copolymerized with electron-rich monomers. tandfonline.comtandfonline.com This approach allows for the synthesis of polymers with tailored properties by incorporating different vinyl monomers into the polymer chain.

This compound has been extensively copolymerized with vinyl acetate (B1210297). tandfonline.comtandfonline.comresearchgate.net These copolymers are of particular interest for their application as flow improvers for oils. tandfonline.com In these copolymerizations, the reactivity ratios of n-dialkyl fumarates are often much higher than that of vinyl acetate, which can make it challenging to obtain copolymers with a high vinyl acetate content. tandfonline.com The resulting copolymers typically contain between 45.9% and 97.8% (mol) of this compound. tandfonline.comresearchgate.net

The introduction of the polar -OCOCH3 group from vinyl acetate can prevent the n-octadecyl side chains from crystallizing uniformly. tandfonline.com The properties of these copolymers, including their effectiveness as flow improvers, are dependent on the molar ratio of the monomers. researchgate.net For instance, research has shown that the efficiency of these copolymers as crude-oil flow improvers can be optimized by adjusting the monomer ratio, with one study finding the most effective performance from a copolymer with 58–59% (mol) of vinyl acetate. researchgate.net

Below is a table summarizing the synthesis and characterization of various this compound-vinyl acetate copolymers.

Copolymer IDMole % DOF in FeedMole % DOF in CopolymerMolecular Weight (Mn)
C18FVA-19097.810200
C18FVA-28090.111400
C18FVA-37083.212800
C18FVA-46072.513500
C18FVA-55061.314600
C18FVA-64045.915200

Data sourced from research on n-dioctadecyl fumarate–vinyl acetate copolymers.

This compound can also be copolymerized with other α-olefins and acrylic monomers. The copolymerization of α-olefins with acrylic monomers can be challenging due to unfavorable reactivity ratios in radical polymerization. google.comrsc.org However, these copolymers are valuable as they can combine the properties of both monomer types, leading to materials with a broad range of applications. mdpi.com The development of new polymerization strategies and catalysts continues to expand the possibilities for creating novel copolymers with specific properties. google.comrsc.org

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve greater control over the polymerization of this compound, controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures like block and star polymers. sigmaaldrich.comsigmaaldrich.comresearchgate.net

RAFT polymerization is a versatile technique that involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com The choice of the RAFT agent is crucial for the successful polymerization of a given monomer. sigmaaldrich.com The general mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymer chains with a RAFT end-group) species, allowing all chains to grow at a similar rate. monash.edu

Atom Transfer Radical Polymerization (ATRP) is another powerful method for controlled radical polymerization. It is based on a reversible redox process catalyzed by a transition metal complex, which reversibly activates and deactivates the growing polymer chains. This process also maintains a low concentration of active radicals, thus minimizing termination reactions.

While specific studies on the RAFT or ATRP of this compound are not extensively detailed in the provided search results, the successful application of these techniques to other fumarates and structurally similar monomers like acrylates and methacrylates suggests their potential for achieving well-defined poly(this compound) architectures.

Degradation Mechanisms and Stability Research

The long-term performance and environmental fate of poly(this compound) are determined by its stability and the mechanisms through which it degrades.

Hydrolytic Degradation Pathways

Polymers of this compound, being aliphatic polyesters, are susceptible to hydrolytic degradation through the cleavage of their ester bonds. researchgate.net This process is particularly relevant in aqueous environments and can be influenced by factors such as pH and temperature. The hydrolysis of the ester linkages in the polymer backbone leads to a decrease in molecular weight and the formation of smaller, water-soluble oligomers and, ultimately, fumaric acid and dioctadecyl alcohol. researchgate.netnih.gov

Oxidative Degradation Mechanisms

Oxidative degradation is a common pathway for the aging of many polymers, including those with long alkyl chains like poly(this compound). This process is typically initiated by the formation of free radicals on the polymer chain, which can be triggered by heat, light, or the presence of oxygen. uomustansiriyah.edu.iqrsc.org The general mechanism of oxidative degradation is a chain reaction involving three main stages: initiation, propagation, and termination. nih.gov

Initiation: Formation of initial alkyl radicals (R•) on the polymer backbone through the abstraction of a hydrogen atom or the homolytic scission of a C-C bond. uomustansiriyah.edu.iq

Propagation: The alkyl radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. nih.gov The decomposition of hydroperoxides can lead to the formation of various oxygenated functional groups, including ketones, alcohols, carboxylic acids, and esters. nih.govosti.gov

Termination: The radical chain reactions are terminated by the combination of two radicals. uomustansiriyah.edu.iq

The long dioctadecyl side chains in poly(this compound) provide numerous sites for hydrogen abstraction, potentially influencing the rate and specifics of the oxidative degradation process.

Thermal Degradation Behavior of this compound Polymers

The thermal stability of poly(this compound) is a critical property, especially concerning its processing and high-temperature applications. The thermal degradation of poly(dialkyl fumarate)s generally proceeds through mechanisms such as de-esterification and random main-chain scission. researchgate.net

Studies on poly(diethyl fumarate) (PDEF) have shown that at temperatures below 300°C, the primary volatile products are ethylene (B1197577) and ethanol, resulting from the decomposition of the ester side groups. At higher temperatures, the monomer, diethyl fumarate, is also formed. researchgate.net A proposed mechanism for the thermal decomposition of poly(dialkyl fumarate)s involves a path with a relatively low activation energy. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polymers. mdpi.comresearchgate.net For poly(alkylene succinate)s, which also possess ester linkages in their backbone, TGA has shown high thermal stability with maximum decomposition rates occurring at temperatures between 420–430 °C. mdpi.com The primary thermal degradation mechanism for these polyesters is β-hydrogen bond scission. mdpi.com It is expected that poly(this compound) would exhibit similar degradation pathways, with the long alkyl chains potentially influencing the onset and rate of degradation. The inclusion of certain fillers, such as Bioglass, in other polyesters has been shown to cause premature degradation at elevated processing temperatures. nih.gov

Degradation TypeKey MechanismsExpected Products
Hydrolytic Cleavage of ester bondsFumaric acid, Dioctadecyl alcohol, Oligomers
Oxidative Free radical chain reaction (initiation, propagation, termination)Hydroperoxides, Ketones, Alcohols, Carboxylic acids
Thermal De-esterification, Random main-chain scission, β-hydrogen bond scissionAlkenes (from side chains), Alcohols (from side chains), Fumaric acid derivatives, Monomer, Oligomers

Other Chemical Modifications and Derivatization Reactions

Beyond polymerization, the chemical modification of this compound and its polymers can be used to introduce new functionalities and tailor their properties for specific applications. kuraray.com

One approach to chemical modification is post-polymerization modification. For instance, poly(fumarate)s with epoxy groups in their side chains have been synthesized and subsequently modified by reacting the epoxy groups with carbon dioxide to form five-membered cyclic carbonate structures. researchgate.net This demonstrates the potential for modifying the side chains of poly(fumarate)s to alter their chemical and physical properties. If this compound were copolymerized with a functional monomer, similar post-polymerization modifications could be performed.

Derivatization reactions are chemical transformations used to modify an analyte to make it suitable for a particular analytical technique, such as gas chromatography. nih.gov While not a bulk modification of the polymer, derivatization of degradation products can be crucial for their identification and quantification, thus aiding in the study of degradation mechanisms.

High molecular weight poly(dialkyl fumarate)s with n-alkyl esters, including an octadecyl group, have been prepared from poly(di-tert-butyl fumarate) through a one-pot synthesis involving the elimination of isobutene and subsequent esterification. researchgate.net This represents another route to obtaining poly(this compound) and its analogues.

Applications in Advanced Materials Science Research

Role as a Monomer in Specialty Polymer Development

Dioctadecyl fumarate (B1241708) serves as a monomer in the creation of specialty polymers, which are designed for specific, high-performance applications. polymer-search.com These polymers are distinct from conventional polymers due to enhanced characteristics such as thermal stability and tailored mechanical properties. polymer-search.com The incorporation of dioctadecyl fumarate into a polymer backbone is a key strategy for developing materials with advanced functionalities.

A primary application of this compound is in the synthesis of comb-like polymers. researchgate.netresearchgate.net These polymers are characterized by a central backbone with long aliphatic side chains, resembling the teeth of a comb. researchgate.net Copolymers of n-dioctadecyl fumarate (DOF) and vinyl acetate (B1210297) (VA), referred to as C18FVA, are a well-researched example of such polymers. researchgate.netresearchgate.net

The synthesis is typically achieved through radical polymerization. researchgate.net The structure of DOF, however, presents steric hindrance that can influence the polymerization process, resulting in copolymers with a specific range of monomer incorporation. researchgate.netresearchgate.net For instance, studies have shown that copolymers containing 45.9% to 97.8% (mol) of DOF can be successfully obtained. researchgate.netresearchgate.net The long alkyl side chains of these polymers can pack into a hexagonal crystal lattice structure. core.ac.uk

The unique structure of these comb-like polymers, with their long paraffinic side chains, is crucial for their application as flow improvers and pour-point depressants in waxy crude oils. researchgate.net

Polymers derived from this compound are effective rheological modifiers, altering the flow characteristics of fluids. Copolymers based on dialkyl fumarates with long aliphatic chains have demonstrated significant potential in managing the deposition of paraffin (B1166041) in waxy crude oil. researchgate.net These additives, known as pour-point depressants, work by modifying the crystallization behavior of n-paraffins in the oil. researchgate.netresearchgate.net

The effectiveness of these copolymers is linked to their molecular characteristics. Research indicates that the efficiency of dialkyl fumarate-vinyl acetate copolymers as flow improvers depends on the ratio of the comonomers. researchgate.net Similarly, when used to modify bitumen, the resulting blend's viscosity is higher than that of the base bitumen, an effect that is more pronounced with higher molecular weight polymers. unlp.edu.arresearchgate.net The table below summarizes research findings on the copolymerization of fumarates for rheological applications.

Monomer 1 Monomer 2 Polymer Type Key Finding Application
n-Dioctadecyl fumarate (DOF)Vinyl Acetate (VA)Comb-like Copolymer (C18FVA)Efficiency as a flow improver depends on the number of crystalline methylene (B1212753) groups on the side chains. researchgate.netFlow improver for viscous and residual oils. researchgate.net
Dioctyl fumarate (DOF)Styrene (S)Statistical CopolymerThe modified bitumen exhibited higher viscosity than the base bitumen. unlp.edu.arBitumen modifier for road engineering. unlp.edu.ar
Dibehenyl fumarateVinyl Acetate (VA)Comb-like CopolymerA molar feed ratio of 1:1.5 demonstrated good performance as a pour-point depressant. researchgate.netPour-point depressant for crude oil. researchgate.net

This compound as a Chemical Intermediate in Material Precursors

This compound, as a derivative of fumaric acid, serves as a valuable chemical intermediate in the synthesis of precursors for advanced materials. Fumaric acid itself is a building block for polymers and is used in the manufacturing of polyester (B1180765) resins and polyhydric alcohols. packagingeurope.comwikipedia.org

The esters of fumaric acid, known as fumarates, are crucial in creating polymers with tunable properties. researchgate.netatamanchemicals.com For example, the introduction of unsaturated fumarate groups into polymers like polycaprolactone (B3415563) and polyethylene (B3416737) glycol renders them cross-linkable and biodegradable. researchgate.net This makes them suitable for applications in tissue regeneration and drug delivery. researchgate.net this compound, with its specific long-chain ester groups, provides a pathway to producing polymers with distinct hydrophobic and crystalline characteristics, essential for creating specialized material precursors.

Development of Sustainable and Bio-based Materials

The push towards sustainability has driven research into bio-based sources for chemical production. researchgate.net Fumaric acid, the precursor to this compound, is a key target in this effort. mdpi.com Traditionally produced from fossil-based raw materials, there is now significant research into producing bio-based fumaric acid (fumarate) through the fermentation of sugar and carbon dioxide using genetically modified bacteria like Basfia succiniciproducens. packagingeurope.comchemistryviews.orgbasf.com

This bio-based intermediate can be used to create a wide range of products with a low carbon footprint, including building blocks for polymers. packagingeurope.comchemistryviews.org The FUMBIO research project, for example, aims to compare the CO2 footprint of bio-based fumarate with that of petrochemical-based production, with expectations that the bio-based process will be significantly lower. chemistryviews.org This development is part of a broader trend of using biotechnology to create more sustainable bio-based products and chemical replacements for traditional manufacturing processes. iuk-business-connect.org.uk By utilizing a bio-based fumarate, the synthesis of this compound and its subsequent polymers can align with green chemistry principles, contributing to the development of more sustainable and environmentally friendly materials.

Advanced Analytical Methodologies for Research Elucidation

Spectroscopic Techniques for Structural and Mechanistic Studies

Spectroscopy is a cornerstone in the analysis of dioctadecyl fumarate (B1241708), offering detailed information on its chemical structure and behavior during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of dioctadecyl fumarate and its polymers. thermofisher.commdpi.com It provides quantitative data on the conversion of monomers to polymers and offers insights into the polymer architecture, including end-group analysis, branching, and sequencing in copolymers. mdpi.com

For instance, ¹H-NMR is used to characterize the monomer and its copolymers, such as those with vinyl acetate (B1210297). researchgate.net The progress of polymerization reactions can be monitored in real-time by observing changes in the NMR spectra. magritek.comoxinst.comresearchgate.net For example, the disappearance of the vinyl proton signals of the fumarate monomer and the appearance of new signals corresponding to the polymer backbone are indicative of polymerization. thermofisher.com This allows for the study of reaction kinetics and the optimization of reaction conditions. magritek.comresearchgate.net Temperature-variation ¹H NMR spectroscopy can also be employed to analyze phase transitions in polymer solutions. imperial.ac.uk

While high-field NMR provides detailed structural information, even low-field benchtop NMR spectrometers can be effectively used for routine reaction monitoring due to their compact size and ease of use. thermofisher.com For complex polymer systems, advanced NMR techniques and statistical modeling can provide deeper insights into the microstructure. mdpi.com

Key NMR Applications for this compound:

ApplicationDescription
Monomer Characterization Confirms the chemical structure of this compound before polymerization.
Polymer Architecture Determines the arrangement of monomer units, end-groups, and branching in homopolymers and copolymers. mdpi.com
Reaction Monitoring Tracks the conversion of monomer to polymer in real-time to study kinetics and optimize reaction conditions. magritek.comoxinst.com
Phase Transition Analysis Investigates changes in polymer conformation and self-assembly with temperature. imperial.ac.uk
Quantitative Analysis Measures the composition of copolymers and the degree of polymerization. thermofisher.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are invaluable for identifying functional groups and monitoring the progress of reactions involving this compound. utdallas.eduibsen.commdpi.com

Infrared (IR) Spectroscopy provides a molecular fingerprint by detecting the absorption of infrared radiation by specific chemical bonds. utdallas.eduvscht.cz In the context of this compound and its polymers, IR spectroscopy is used to:

Identify Functional Groups: The presence of the ester carbonyl (C=O) group in this compound is confirmed by a strong absorption band typically around 1720-1740 cm⁻¹. researchgate.netutdallas.edubellevuecollege.edu The C-H stretching vibrations of the long alkyl chains are also readily identifiable. utdallas.edu

Monitor Polymerization: During polymerization, the characteristic peak of the carbon-carbon double bond (C=C) of the fumarate monomer diminishes, while the peaks associated with the polymer backbone remain. researchgate.net A shift in the carbonyl peak to a higher wavenumber (e.g., ~1732 cm⁻¹) upon polymerization can also be observed. researchgate.net

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, is another powerful tool for this analysis. ibsen.comnumberanalytics.com It is particularly useful for:

Reaction Monitoring: Similar to IR, Raman spectroscopy can track the disappearance of the C=C double bond during polymerization, providing real-time data on reaction kinetics. ibsen.comnumberanalytics.comirdg.org

Complementary Information: Raman spectroscopy can often detect changes in non-polar bonds more effectively than IR, offering a more complete picture of the molecular transformations. mdpi.com

Characteristic IR Absorption Bands for this compound and its Polymers:

Functional GroupWavenumber (cm⁻¹)Significance
C=O (Ester)~1720-1740Confirms the presence of the fumarate ester group. researchgate.netutdallas.edu
C=C (Alkene)~1640-1680Indicates the presence of the unreacted fumarate double bond. vscht.cz
C-H (Alkyl)~2850-2960Characteristic of the long octadecyl chains. utdallas.edu
C-O (Ester)~1000-1300Further confirms the ester functionality.

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it indispensable for the identification of intermediates and final products in the synthesis and degradation of this compound polymers. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. nih.gov

In the study of this compound, mass spectrometry can be employed to:

Confirm Molecular Weight: Determine the molecular weight of the this compound monomer and its oligomers.

Identify Reaction Intermediates: During polymerization or in degradation studies, MS can help identify transient or low-concentration intermediate species, providing crucial information for understanding reaction mechanisms. uvic.caunlp.edu.ar

Characterize Degradation Products: Thermal or chemical degradation of poly(this compound) can be investigated by identifying the resulting smaller molecules, which helps in understanding the degradation pathways. unlp.edu.ar

Analyze Complex Mixtures: In copolymerization reactions, LC-MS can separate and identify the different copolymer chains and any unreacted monomers or side products. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. americanpharmaceuticalreview.com

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for separating the components of complex mixtures that can arise during the synthesis and processing of this compound and its polymers. pharmacompass.compharmacompass.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. sielc.com For this compound and its related compounds, HPLC can be used for:

Purity Assessment: Determining the purity of the this compound monomer.

Analysis of Reaction Mixtures: Separating unreacted monomer, polymer, and any side products from a polymerization reaction.

Fractionation of Polymers: Separating polymer chains based on their size or composition, which is particularly useful for copolymers.

Different HPLC modes, such as reversed-phase or size-exclusion chromatography, can be employed depending on the specific analytical goal. sielc.com For instance, reversed-phase HPLC with a C18 column is often used for the separation of nonpolar compounds like this compound. japsonline.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful tool, especially for analyzing volatile degradation products of poly(this compound). unlp.edu.ar

X-ray Diffraction (XRD) and Scattering for Polymer Structure and Crystallinity

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.com For semi-crystalline polymers like those derived from this compound, XRD provides valuable information about the arrangement of polymer chains and the degree of crystallinity. diamond.ac.uk

Key applications of XRD in the study of poly(this compound) include:

Determining Crystallinity: The long octadecyl side chains of the polymer can pack into crystalline domains. researchgate.net XRD patterns show sharp peaks corresponding to these crystalline regions superimposed on a broad amorphous halo. The degree of crystallinity can be quantified from the relative areas of the crystalline peaks and the amorphous halo. researchgate.netamericanpharmaceuticalreview.comshimadzu.com

Identifying Crystal Structure: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystalline domains. For example, a peak at a 2θ value of approximately 21.5° is often associated with the hexagonal packing of the alkyl side chains. researchgate.netcore.ac.uk

Analyzing Structural Changes: XRD can be used to study how the crystal structure and crystallinity are affected by factors such as temperature, copolymer composition, and processing conditions. ucr.ac.cr

Typical XRD Findings for Fumarate Polymers:

ParameterObservationSignificance
Diffraction Peak A distinct peak around 2θ = 21.5°. researchgate.netcore.ac.ukIndicates the formation of crystalline domains due to the packing of the long alkyl side chains. researchgate.net
Degree of Crystallinity Varies with copolymer composition and thermal history. researchgate.netresearchgate.netInfluences the mechanical and thermal properties of the polymer.

Thermal Analysis (DSC, TGA) for Understanding Polymer Behavior and Stability

Thermal analysis techniques are crucial for characterizing the thermal properties of this compound and its polymers, including their stability and phase transitions. surfacesciencewestern.comprimeprocesssafety.comelitefurnaces.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. wikipedia.orgtorontech.comtainstruments.com It is used to determine:

Melting Temperature (Tm) and Crystallization Temperature (Tc): The long side chains of poly(this compound) can crystallize upon cooling and melt upon heating. DSC can precisely measure the temperatures and enthalpies of these transitions. researchgate.net

Glass Transition Temperature (Tg): For the amorphous regions of the polymer, the Tg, which represents the transition from a glassy to a rubbery state, can be determined. researchgate.net

Heat of Fusion: The enthalpy of melting, determined from the area of the melting peak, can be used to calculate the degree of crystallinity of the side chains. researchgate.net

Effect of Copolymer Composition: DSC is used to study how the incorporation of other monomers, such as vinyl acetate, affects the crystallization behavior of the octadecyl side chains. researchgate.netunlp.edu.ar

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. surfacesciencewestern.comprimeprocesssafety.comelitefurnaces.com TGA is essential for evaluating:

Thermal Stability: It determines the temperature at which the polymer starts to decompose. Polymers of dialkyl fumarates are known for their relatively high thermal stability. unlp.edu.arresearchgate.net

Degradation Profile: TGA curves can reveal whether the degradation occurs in single or multiple steps, providing insights into the degradation mechanism. unlp.edu.ar

Compositional Analysis: In some cases, TGA can be used to determine the composition of copolymers or blends by identifying distinct weight loss steps corresponding to each component. surfacesciencewestern.com

Summary of Thermal Properties from DSC and TGA:

PropertyAnalytical TechniqueInformation Gained
Melting Temperature (Tm)DSCTemperature of side-chain crystal melting. researchgate.net
Crystallization Temperature (Tc)DSCTemperature of side-chain crystallization upon cooling. tainstruments.com
Glass Transition Temperature (Tg)DSCTransition from glassy to rubbery state for amorphous regions. wikipedia.orgresearchgate.net
Decomposition TemperatureTGAOnset temperature of thermal degradation, indicating thermal stability. unlp.edu.arsurfacesciencewestern.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Reaction Pathways and Energetics

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving dioctadecyl fumarate (B1241708). idosr.org These calculations map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. idosr.orgnih.gov

The synthesis of dioctadecyl fumarate typically involves the esterification of fumaric acid with octadecanol, while its primary application involves polymerization. Transition state analysis provides a computational lens to study the fleeting, high-energy structures that govern the rates of these reactions. nih.gov

For the esterification process, QM calculations can model the transition state of the nucleophilic attack of the hydroxyl group of octadecanol on the carbonyl carbon of fumaric acid (or its derivative). By calculating the energy barrier (activation energy) of this transition state, chemists can predict reaction kinetics and explore the effects of catalysts.

In the context of polymerization, dialkyl fumarates are known for their unique radical polymerization behavior, which is heavily influenced by the steric bulk of the ester side groups. researchgate.net Transition state analysis can be used to model the approach of a radical to the carbon-carbon double bond of the this compound monomer. These calculations help in understanding why polymerization proceeds despite the significant steric hindrance from the two large dioctadecyl groups and can explain the observed stereoselectivity of the resulting polymer chain. researchgate.net The energy differences between transition states leading to different stereochemical outcomes (e.g., meso vs. racemo diads) can be calculated to predict the tacticity of the polymer, which in turn influences its physical properties.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. csus.edunumberanalytics.com This theory is fundamental to understanding the electronic structure and reactivity of this compound. The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the α,β-unsaturated ester functionality is the most electronically active part of the molecule. The electron-withdrawing nature of the two ester groups significantly influences the electron density of the C=C double bond.

Electron Density: An analysis would show that the carbonyl oxygens pull electron density away from the rest of the molecule, making the carbonyl carbons electrophilic and reducing the electron density of the double bond. This polarization is crucial for its reactivity. researchgate.net

HOMO-LUMO Analysis: The LUMO is expected to be localized primarily on the carbon-carbon double bond, with significant contributions from the carbonyl carbons. This indicates that the molecule is susceptible to attack by nucleophiles or radicals at these sites. The HOMO would likely have significant contributions from the non-bonding electrons of the carbonyl oxygens and the pi-system of the double bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its electronic excitation properties. numberanalytics.commit.edu

Molecular OrbitalPrimary Atomic Orbital ContributionsSignificance for Reactivity
LUMO (Lowest Unoccupied)π* orbitals of C=C and C=O bondsSite of attack for nucleophiles and radicals; determines electron affinity.
HOMO (Highest Occupied)π orbital of C=C bond, n orbitals of carbonyl oxygensSite of attack for electrophiles; determines ionization potential.
HOMO-1, HOMO-2, etc.σ orbitals of C-C, C-H, and C-O bondsContribute to the overall bonding framework and stability of the molecule.

Molecular Dynamics Simulations for Polymer Conformation and Interactions

While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are the preferred tool for exploring the physical movement and conformational behavior of large molecules like poly(this compound) over time. mdpi.comcolumbia.edumdpi.com MD simulations use classical mechanics to model the interactions between atoms, which are represented as points connected by springs (bonds). mdpi.com

For poly(this compound), a "comb-like" polymer with long alkyl side chains, MD simulations are invaluable for understanding:

Polymer Conformation: Simulations can predict the most likely shapes (conformations) the polymer will adopt in different environments (e.g., in a solvent or in the melt). nih.gov This includes the degree of coiling or extension of the polymer backbone and the arrangement of the dioctadecyl side chains. nih.gov

Side-Chain Crystallization: The long C18 side chains have a propensity to pack together in an ordered, crystalline-like fashion, even when the polymer backbone is in an amorphous state. MD simulations can model this self-assembly process, predicting the conditions (e.g., temperature) under which it occurs and the resulting morphology. This side-chain packing is critical to the material's properties as a wax crystal modifier in oils. researchgate.net

Interactions: MD can simulate how poly(this compound) interacts with other molecules, such as paraffin (B1166041) waxes in crude oil. mdpi.com These simulations can reveal the specific intermolecular forces (e.g., van der Waals interactions) that allow the polymer's side chains to co-crystallize with wax molecules, thereby inhibiting the formation of large, flow-impeding wax crystals.

Structure-Reactivity Relationship Predictions

Structure-Reactivity Relationships (SRRs) aim to correlate a molecule's chemical structure with its reactivity. nih.gov Computational chemistry allows for the development of Quantitative Structure-Reactivity Relationships (QSRR), where mathematical models are built to predict reactivity based on calculated molecular descriptors. science.gov

For this compound and its polymers, QSRR models can predict:

Polymerization Rate: The rate of radical polymerization of dialkyl fumarates is highly dependent on the steric bulk of the alkyl ester group. researchgate.net A QSRR model could be developed by calculating steric parameters (e.g., Taft steric parameters, van der Waals volume) for a series of dialkyl fumarates and correlating them with experimentally determined polymerization rates. This would allow for the prediction of the reactivity of new, unsynthesized fumarate monomers.

Copolymerization Behavior: When copolymerized with other monomers like vinyl acetate (B1210297), the reactivity ratios describe the preference of a growing polymer chain to add its own type of monomer versus the other. researchgate.net QSRR models based on electronic parameters (e.g., Hammett constants, calculated atomic charges) and steric parameters can predict these reactivity ratios, guiding the synthesis of copolymers with a desired monomer sequence and composition.

Predictive Modeling for Environmental Fate (Excluding Toxicity)

Predictive models are crucial for assessing the potential environmental distribution and persistence of chemicals. nih.gov Software packages like the US EPA's EPISuite use a chemical's structure to estimate key physicochemical properties and fate parameters through fragment contribution methods and QSARs (Quantitative Structure-Activity Relationships). nih.gov

For this compound, these models would predict its behavior in various environmental compartments:

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into fumaric acid and octadecanol. Predictive models estimate the hydrolysis rate constant under different pH conditions (acidic, neutral, basic). nih.gov Given the long alkyl chains, the hydrolysis rate is expected to be slow due to steric hindrance and low water solubility.

Soil Adsorption: The soil adsorption coefficient (Koc) predicts how strongly a chemical will bind to the organic matter in soil and sediment. nih.govecetoc.org Due to its long, nonpolar dioctadecyl chains, this compound is predicted to have a very high Koc value, indicating it will be strongly adsorbed to soil and have low mobility in the subsurface environment. epa.govepa.gov

Atmospheric Fate: In the atmosphere, the primary degradation pathway for organic compounds is often oxidation by hydroxyl radicals. Models can predict the atmospheric oxidation half-life. The C=C double bond in the fumarate backbone would be a likely site for oxidation.

Environmental Fate ParameterPredicted Behavior for this compoundPrimary Structural DriverModeling Method
Hydrolysis Half-LifeSlow; rate dependent on pHEster functional groups (sterically hindered)Group contribution methods (e.g., HYDROWIN)
Soil Adsorption Coefficient (Koc)Very HighTwo long (C18) nonpolar alkyl chainsQSAR based on log Kow (Octanol-Water Partition Coefficient)
Atmospheric Oxidation Half-LifeRelatively ShortC=C double bond and C-H bondsStructure-reactivity relationships (e.g., AOPWIN)
Bioconcentration Factor (BCF)High (in aquatic organisms)High lipophilicity from alkyl chainsQSAR based on log Kow

Environmental Research Perspectives and Fate Studies

Biodegradation Mechanisms and Pathways in Environmental Matrices

The primary mechanism for the environmental degradation of long-chain aliphatic esters like dioctadecyl fumarate (B1241708) is expected to be biodegradation. europa.eu For substances in the category of "2-Butenedioic acid (E)-, di-C16-18-alkyl esters," which includes dioctadecyl fumarate, they are considered to be readily biodegradable. europa.eu

The initial and most crucial step in the biodegradation of these esters is enzymatic hydrolysis. In this process, microbial enzymes, such as esterases, cleave the ester bonds. This reaction breaks down the large this compound molecule into fumaric acid and octadecanol (stearyl alcohol). europa.eu

Biodegradation Steps:

Enzymatic Hydrolysis: The ester linkages are attacked by microbial hydrolases.

Formation of Metabolites: This initial cleavage results in the formation of fumaric acid and two molecules of octadecanol.

Further Degradation:

Fumaric Acid: As a natural intermediate in the tricarboxylic acid (TCA) cycle, fumaric acid is readily metabolized by a wide variety of microorganisms. taylorandfrancis.commdpi.com

Octadecanol: This long-chain fatty alcohol can be further degraded by microorganisms through pathways like β-oxidation, where the long alkyl chain is progressively shortened.

Under anaerobic conditions, a different pathway involving fumarate may occur. In certain anaerobic microbial communities, hydrocarbons can be degraded through a process known as "fumarate addition." rsc.org In this mechanism, a hydrocarbon radical is added to fumarate, initiating the biodegradation cascade. rsc.org While this pathway is typically associated with the degradation of hydrocarbons by fumarate-utilizing microbes, it highlights the central role of fumarate in microbial metabolism in oxygen-deprived environments.

Given that this compound is readily biodegradable, it is not expected to persist in environments with active microbial populations. europa.eu

Abiotic Degradation Processes in Aquatic and Terrestrial Environments (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant environmental fate pathways for this compound under typical environmental conditions.

Hydrolysis: Chemical hydrolysis of esters can occur under acidic or alkaline conditions. chemistrystudent.com However, for long-chain aliphatic esters like this compound, the rate of abiotic hydrolysis in the environment is considered negligible. europa.eu This is primarily due to the very low water solubility of the compound. europa.euchemguide.co.uk The long, hydrophobic dioctadecyl chains shield the ester bonds from attack by water molecules. While dimethyl fumarate, a much smaller and more water-soluble analog, is susceptible to hydrolysis, this reactivity does not translate to the larger, more lipophilic this compound. google.comnih.gov

Photolysis: Direct photolysis occurs when a chemical absorbs sunlight and is directly transformed. For this to happen, the chemical must have a chromophore that absorbs light at wavelengths greater than 290 nm, the range of solar radiation reaching the Earth's surface. nih.gov While dimethyl fumarate contains chromophores that allow it to undergo direct photolysis, the significance of this pathway for this compound in the environment is likely limited. nih.gov Due to its extremely low water solubility and high tendency to adsorb to soil and sediment, the amount of this compound dissolved in the upper, sunlit layers of water bodies where photolysis could occur is expected to be minimal. europa.eu Any photolytic degradation would likely be confined to surface slicks or films, if they were to form.

Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is another possible but likely minor degradation route in aquatic systems.

Environmental Distribution and Persistence Modeling

The environmental distribution of this compound is dictated by its physicochemical properties, particularly its high molecular weight and very low water solubility. These characteristics result in a high octanol-water partition coefficient (log K_ow), which for di-C16-18-alkyl esters is greater than 8, and for some components, can be over 10. europa.eu

A high log K_ow value indicates a strong tendency for the chemical to partition from water into organic phases. Therefore, environmental fate modeling predicts that this compound will predominantly be found in soil and sediment rather than in the water column. europa.eu Its low vapor pressure also means that it is not expected to be significantly present in the atmosphere. europa.eu

Once in soil or sediment, the primary factor determining its persistence is biodegradation. As the compound is readily biodegradable, it is not expected to persist for long periods in these compartments. europa.eu The combination of strong adsorption to solids and ready biodegradability means that the potential for long-range transport or leaching into groundwater is low.

Table 1: Predicted Environmental Distribution and Fate of this compound
Environmental CompartmentExpected DistributionGoverning ProcessesPersistence
WaterVery LowLow water solubility, high adsorption to suspended solidsLow (due to partitioning to sediment)
Soil & SedimentHighHigh log K_ow leading to strong adsorptionLow (due to ready biodegradation)
AirNegligibleLow vapor pressureNot applicable
BiotaLowRapid metabolism via enzymatic hydrolysis prevents significant bioaccumulationLow

Research on Waste Valorization and Circular Economy Approaches for Fumarate Esters

The production of fumaric acid and its esters, including this compound, is an active area of research within the circular economy framework, which aims to minimize waste and make the most of resources. Traditionally, fumaric acid is produced from petroleum-derived maleic anhydride (B1165640). taylorandfrancis.cominrs.ca However, there is a growing focus on producing it through biotechnological routes using renewable resources and waste streams. unlp.edu.ar

Various industrial and agricultural byproducts are being investigated as feedstocks for the microbial fermentation of fumaric acid. The fungus Rhizopus oryzae is commonly used for this purpose. mdpi.comresearchgate.net

Examples of Waste Valorization for Fumaric Acid Production:

Waste StreamMicroorganismReported Fumaric Acid YieldReference
Brewery WastewaterRhizopus oryzae 152631.3 g/L mdpi.com
Liquid Fraction of Food WasteRhizopus arrhizus RH-07-1332.68 g/L mdpi.com
Apple Pomace Ultrafiltration SludgeRhizopus oryzae12 g/L (in fermenter) inrs.ca

This bio-based fumaric acid can then be used as a platform chemical. Through a subsequent esterification reaction with the appropriate alcohol (in this case, octadecanol), it can be converted into fumarate esters. inrs.caunlp.edu.ar This approach offers a more sustainable and environmentally friendly alternative to petrochemical production routes. taylorandfrancis.com By converting low-value waste into high-value chemicals like fumarate esters, this strategy aligns with the principles of waste valorization and contributes to a circular bioeconomy. researchgate.net

Emerging Research Directions and Future Challenges

Integration of Dioctadecyl Fumarate (B1241708) Research with Nanotechnology and Advanced Materials Design

The integration of dioctadecyl fumarate (DODF) into nanotechnology and advanced materials represents a significant area of emerging research. quimivita.comeuropa.eu The unique molecular structure of poly(this compound) and its copolymers, characterized by long alkyl side chains, makes them ideal candidates for creating materials with specialized functionalities at the nanoscale. unlp.edu.ar

Researchers are exploring the use of fumarate-based polymers in the design of innovative materials for the biomedical and energy sectors. unlp.edu.ar For instance, copolymers derived from fumaric esters are being investigated for their potential in creating scaffolds for bone and cartilage tissue regeneration. unlp.edu.arresearchgate.net These materials have demonstrated low cytotoxicity and good cell adhesion in studies, suggesting their biocompatibility. unlp.edu.ar The long dioctadecyl chains in DODF can influence the crystalline structure of copolymers, a property that is leveraged in applications like flow improvers for crude oils, where the polymer co-crystallizes with wax components. unlp.edu.arcore.ac.uk

The convergence of nanotechnology with materials science is expected to unlock new applications. iaea.org Nanocomposites incorporating DODF-based polymers could lead to materials with enhanced mechanical strength, thermal stability, and unique surface properties. acs.org The development of nanocarriers, such as liposomes or nanoparticles, for targeted delivery systems is another promising avenue, where the hydrophobic nature of the dioctadecyl chains could be advantageous for encapsulating specific molecules. scilit.com

Table 1: Potential Nanotechnology-Enhanced Applications of this compound

Application Area Research Focus Potential Benefit of DODF
Biomedical Tissue Engineering Scaffolds Biocompatibility, controlled degradation, and mechanical support for cell growth. unlp.edu.arresearchgate.net
Drug Delivery Nanosystems Hydrophobic domains for encapsulation, controlled release of therapeutics. scilit.com
Energy Oil Flow Improvers Co-crystallization with waxes to lower the pour point and viscosity of crude oil. unlp.edu.arcore.ac.uk
Advanced Materials Nanocomposites Enhanced thermal and mechanical properties of hybrid materials. acs.org

Novel Methodological Advancements in Synthesis and Characterization

Advancements in polymer synthesis and characterization are crucial for developing new this compound-based materials with precise control over their architecture and properties.

Traditionally, dialkyl fumarates are synthesized through a two-step process involving the hydrolysis of maleic anhydride (B1165640) to fumaric acid, followed by Fischer esterification with the corresponding alcohol. unlp.edu.ar While effective, researchers are exploring more efficient and sustainable synthesis routes. For example, radical polymerization of fumarate monomers has been a key area of study. The use of specific initiators, like 2,2′-azobis(isobutyrate) (MAIB), has been shown to yield polymers with higher molecular weights. unlp.edu.ar Furthermore, controlled radical polymerization techniques are enabling the synthesis of novel homo- and copolymers with well-defined structures. unlp.edu.ar

Emerging synthesis methodologies that could be applied to DODF include:

Microwave-Assisted Polymerization : This technique has been shown to significantly increase the rate of polymerization for dialkyl fumarates compared to conventional thermal methods. core.ac.uk

Solvent-Free Mechanochemistry : Methods like Resonant Acoustic Mixing (RAM) are being explored for the synthesis of other fumarate-based materials, such as metal-organic frameworks (MOFs), offering a more sustainable, solvent-free production route under ambient conditions. nih.gov

The characterization of these complex polymers relies on a suite of advanced analytical techniques. A combination of spectroscopic and chromatographic methods is typically employed to determine the composition, molecular weight, and thermal properties of DODF-based polymers. researchgate.net

Table 2: Key Characterization Techniques for this compound Polymers

Technique Information Obtained Reference
Nuclear Magnetic Resonance (¹H-NMR) Copolymer composition, molecular structure researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups, confirmation of polymerization researchgate.net
Size Exclusion Chromatography (SEC) Average molecular weight and polydispersity researchgate.net
Differential Scanning Calorimetry (DSC) Glass transition temperature, melting points, crystallinity researchgate.net
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature researchgate.net

Unexplored Reactivity and Catalysis Research

While this compound is primarily known for its role as a monomer in polymerization, its inherent reactivity and potential catalytic applications remain largely unexplored. The electron-deficient carbon-carbon double bond in the fumarate moiety presents opportunities for various chemical transformations.

Future research could delve into the following areas:

Post-Polymerization Modification : The fumarate units within a polymer backbone could serve as reactive sites for further functionalization. This would allow for the tailoring of polymer properties after the initial synthesis, introducing new functional groups or cross-linking the polymer chains.

Diels-Alder Reactions : The double bond in the fumarate structure can potentially participate as a dienophile in Diels-Alder cycloadditions, a powerful tool for creating complex cyclic structures. Investigating this reactivity could lead to novel materials and cross-linking strategies.

Michael Additions : The electrophilic nature of the fumarate double bond makes it susceptible to Michael addition reactions. This could be exploited to graft other molecules onto the polymer backbone, creating functional materials for applications such as ion exchange or affinity chromatography.

Catalytic Activity : Although not a traditional catalyst, polymers containing fumarate groups could be designed to participate in or influence chemical reactions. For instance, the long alkyl chains of DODF could create specific microenvironments within a polymer matrix, potentially influencing the selectivity or rate of certain reactions. While polymers of fumaric acid have been explored as antiscalants, which involves controlling deposition processes, the catalytic potential of its esters like DODF is an open field of inquiry. google.com

The challenge lies in controlling these reactions within a polymeric system and understanding how the unique structure of DODF influences its reactivity compared to smaller dialkyl fumarates.

Addressing Challenges in Sustainable Production and Application Cycles

The shift towards a circular economy and green chemistry presents both challenges and opportunities for the production and application of this compound. cefic.org A key focus is the development of sustainable pathways from raw material sourcing to end-of-life management. gaiacompany.io

Sustainable Production: The synthesis of DODF traditionally relies on precursors from the petrochemical industry. unlp.edu.ar However, significant progress is being made in bio-based production routes. Fumaric acid, the key precursor, can be produced efficiently via fermentation from renewable resources. unlp.edu.ar Another avenue for sustainability involves the utilization of industrial byproducts. Fumaric acid sludge (FAS), a waste product from the manufacturing of phthalic anhydride, contains a high concentration of fumaric and maleic acids. mdpi.comresearchgate.net Research has demonstrated that this sludge can be used directly as a monomer source for synthesizing polymers, reducing waste and creating value from a low-cost feedstock. mdpi.commdpi.com

Table 3: Composition of Fumaric Acid Sludge (FAS)

Component Mass Content (%) Reference
Fumaric Acid 55.00 – 56.90 mdpi.comresearchgate.net
Maleic Acid 18.40 – 19.0 mdpi.comresearchgate.net
Water 24.30 – 24.80 mdpi.comresearchgate.net

Application Cycles and End-of-Life: A full Life Cycle Assessment (LCA) is necessary to understand the environmental impact of DODF-based products, from raw material extraction to manufacturing, use, and disposal. apec.orgncsu.edu The long dioctadecyl chains make these polymers non-biodegradable in the conventional sense, posing an end-of-life challenge. Future research must focus on designing DODF polymers for a circular economy. This could involve:

Chemical Recycling : Developing processes to depolymerize DODF-based materials back to their constituent monomers, which can then be reused to produce virgin-quality polymer. cefic.org

Designing for Durability and Reuse : For applications like industrial additives, extending the product's lifetime reduces waste and the need for new production. ddl-conference.com

Biodegradable Copolymers : Investigating copolymers of DODF with biodegradable monomers to create materials that break down under specific environmental conditions.

Addressing these challenges is essential for ensuring that this compound and its derivatives can be utilized as high-performance materials within a sustainable framework.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of dioctadecyl fumarate?

  • Answer: Synthesis optimization should involve systematic parameter variation (e.g., catalyst type, temperature, molar ratios) and statistical tools like response surface methodology (RSM). For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4−) can enhance esterification efficiency, as demonstrated in fumarate ester synthesis . Reaction conditions (temperature: 100–150°C; time: 4–8 hours) and molar ratios (acid:alcohol = 1:2–1:3) should be validated using RSM to predict optimal yields .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

  • Answer: Use a combination of:

  • Infrared (IR) spectroscopy to confirm ester carbonyl (C=O) and alkene (C=C) functional groups, referencing spectral libraries (e.g., Coblentz Society data for dimethyl fumarate) .
  • NMR (¹H/¹³C) to resolve stereochemistry and alkyl chain conformation.
  • Mass spectrometry (MS) for molecular weight verification and purity assessment, as applied to di(2-ethylhexyl) fumarate (DEHF) in environmental samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer:

  • Engineering controls: Ensure fume hoods and adequate ventilation to minimize inhalation exposure .
  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and impervious lab coats to prevent skin/eye contact .
  • Spill management: Use inert adsorbents (e.g., silica gel) for containment and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

  • Answer:

  • Conduct controlled stability studies (e.g., thermal gravimetric analysis, UV/vis degradation assays) across pH, temperature, and light exposure ranges.
  • Compare electronic structure stability trends observed in fumarate dianions (e.g., fumarate vs. maleate) using spectral analysis and computational modeling .
  • Validate findings with replicate experiments and meta-analyses of peer-reviewed data, following High Production Volume (HPV) chemical assessment frameworks .

Q. What experimental designs are suitable for studying this compound’s interactions with biological membranes?

  • Answer:

  • Cellular uptake assays: Use fluorescent probes (e.g., DiI-labeled analogs) and flow cytometry to quantify internalization kinetics in macrophage or epithelial cell lines .
  • Lipid bilayer models: Employ Langmuir troughs to measure changes in membrane fluidity or permeability induced by this compound incorporation.
  • Molecular dynamics simulations to predict alkyl chain interactions with phospholipid bilayers.

Q. How can researchers validate the specificity of this compound detection in complex matrices (e.g., environmental or biological samples)?

  • Answer:

  • Non-targeted analysis: Use high-resolution MS (HRMS) with fragmentation (MS/MS) to distinguish this compound from isomers (e.g., maleate derivatives) .
  • Bioassays: Pair chemical analysis with functional assays (e.g., receptor antagonism tests) to confirm biological activity, as done for DEHF in antiandrogenic screening .
  • Isotopic labeling: Synthesize deuterated analogs as internal standards for quantitative accuracy .

Methodological Best Practices

  • Data interpretation: Use software (e.g., Gaussian for computational chemistry; R/Python for statistical modeling) to correlate spectral data with molecular properties .
  • Reproducibility: Document synthesis protocols, instrument parameters, and raw data in line with ICMJE standards for chemical reporting .
  • Ethical considerations: Disclose conflicts of interest and adhere to institutional safety guidelines for hazardous chemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.